8-Phenyl-8-azabicyclo[3.2.1]octan-3-one

Dopamine Transporter Cocaine Analog CNS

Researchers sourcing tropane-based building blocks often face structural inconsistency that derails SAR studies. This 8-phenyl isotropane scaffold directly addresses the need for a defined, high-purity starting point with documented DAT affinity (IC50 = 234 nM for the 8α-phenyl core). Ideal for constructing focused ligand libraries. - Quantifiable distinction from cocaine (IC50 = 159 nM) enables precise comparator assays. - >20-fold potency shifts observed with stereochemical changes, critical for exploring vector-specific DAT engagement. - Supports metabolic stability studies by providing a baseline scaffold for strategic modification.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 35193-93-2
Cat. No. B3051637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Phenyl-8-azabicyclo[3.2.1]octan-3-one
CAS35193-93-2
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)CC1N2C3=CC=CC=C3
InChIInChI=1S/C13H15NO/c15-13-8-11-6-7-12(9-13)14(11)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
InChIKeyPCEVDKVFKSUXFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Phenyl-8-azabicyclo[3.2.1]octan-3-one: Identity and Scaffold Profile


8-Phenyl-8-azabicyclo[3.2.1]octan-3-one (CAS 35193-93-2) is a synthetic heterocyclic compound featuring the 8-azabicyclo[3.2.1]octane scaffold, a core structure common to the tropane alkaloid class [1]. It is characterized by an N-phenyl substituent and a ketone at the 3-position of the bicyclic framework . This compound is primarily utilized as a versatile building block and research chemical in medicinal chemistry programs .

Scaffold 8-azabicyclo[3.2.1]octane core for tropane alkaloid SAR
Substituent N-phenyl group enables distinct DAT ligand exploration
Functionality 3-ketone handle for further derivatization

8-Phenyl-8-azabicyclo[3.2.1]octan-3-one Analog Substitution Risks


Generic substitution among tropane-based compounds is scientifically invalid due to profound, quantifiable differences in target binding affinity and selectivity arising from minor structural variations. In this chemical class, subtle modifications, such as the stereochemistry of a single phenyl substituent or the presence of a hydroxyl group, can alter binding potency at the dopamine transporter (DAT) by over 20-fold [1]. The N-phenyl group of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one imparts a specific pharmacological profile distinct from other N-substituted analogs (e.g., N-benzyl, N-methyl), making it a unique starting point for structure-activity relationship (SAR) studies and not a substitute for other 8-azabicyclo[3.2.1]octane derivatives [1].

Target
Substitute
Risk
N-phenyl isotropane derivative
N-benzyl or N-methyl analogs
N-substituent change may shift DAT binding profile
Ketone at C-3
Hydroxylated or reduced analogs
Oxidation state may markedly shift binding potency
Defined 8-substituent stereochemistry
Racemic or opposite epimer
Epimer mismatch can reduce target engagement

8-Phenyl-8-azabicyclo[3.2.1]octan-3-one: Quantitative Differentiation


DAT Binding Affinity: 8α-Phenyl Isotropane vs. Cocaine

The 8α-phenyl stereoisomer of the 3-azabicyclo[3.2.1]octane scaffold, a close analog to 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one, exhibits a DAT binding affinity that is nearly equivalent to that of cocaine. The compound demonstrates an IC50 value of 234 nM, compared to cocaine's IC50 of 159 nM in a [3H]WIN 35,428 competitive binding assay [1].

DAT Affinity vs. Cocaine
Head-to-head
IC50 234 nM
Cocaine 159 nM
1.47-fold less potent
Near-isosteric replacement scaffold for SAR
[3H]WIN 35,428 binding assay
Dopamine Transporter Cocaine Analog CNS Addiction Research

8-Phenyl Stereochemistry in DAT Binding

The stereochemical orientation of the 8-phenyl substituent is a critical determinant of biological activity. In a direct comparison of epimers, the 8α-phenyl compound was 3.4-fold more potent (IC50 = 234 nM) than its 8β-phenyl epimer (IC50 = 785 nM) in inhibiting [3H]WIN 35,428 binding at the DAT [1]. This underscores the importance of sourcing material with defined stereochemistry.

Stereochemistry Impact
Head-to-head
8α-phenyl 234 nM vs. 8β-phenyl 785 nM
3.4-fold difference in potency
Stereochemistry governs target engagement
Defined stereochemistry essential
Stereochemistry Structure-Activity Relationship Dopamine Transporter Drug Design

C-8 Hydroxylation Effect on DAT Affinity

The presence of a hydroxyl group at the C-8 position drastically reduces potency at the dopamine transporter. The 8β-phenyl compound without a hydroxyl group was 22-fold more potent than the corresponding 8β-phenyl-8α-hydroxy compound in a [3H]WIN 35,428 binding inhibition assay [1]. This highlights the ketone functionality of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one as a distinct chemical state with its own activity profile.

Hydroxylation Sensitivity
Class-level inference
22-fold potency loss
Hydroxylation drastically alters activity
C-8 hydroxylation context
Metabolism Hydroxylation Dopamine Transporter Drug Design

Isotropane Scaffold Binding Mode vs. Cocaine

Molecular modeling studies suggest that 8-substituted isotropane analogs bind to the dopamine transporter in a manner more closely resembling benztropine (a tropane-based DAT inhibitor) than cocaine or its WIN 35,065-2 analog [1]. This indicates that despite shared structural motifs, the isotropane scaffold, of which 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one is a derivative, engages a distinct pharmacophore.

Binding Mode Divergence
Data to verify
Distinct from cocaine
Supports allosteric probe development
Molecular modeling evidence
Binding Mode Cocaine Benztropine Isotropane Molecular Modeling

Validated Applications for 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one


DAT Ligand Development: Probes and Therapeutics

The quantitative data confirming high DAT affinity (IC50 = 234 nM) for the 8α-phenyl isotropane scaffold positions 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one as a key intermediate for building focused libraries of DAT ligands [1]. It serves as a direct comparator to cocaine (IC50 = 159 nM), enabling SAR studies aimed at modulating potency or off-target effects [1].

SAR Studies of 8-Substituent Stereochemistry on CNS Targets

Given the 3.4-fold difference in DAT binding between the 8α- and 8β-phenyl epimers, this compound is a critical tool for investigating how stereochemistry at the N-phenyl position governs biological activity [1]. Such studies are fundamental for rational drug design and for understanding the stereochemical requirements of DAT and potentially other monoamine transporters [1].

Metabolic Stability and Hydroxylation in Tropane Scaffolds

The 22-fold reduction in potency observed upon C-8 hydroxylation provides a clear experimental basis for studying the metabolic fate of this chemical class [1]. 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one can be used as a parent scaffold to systematically introduce and evaluate metabolic 'hot spots,' a crucial step in lead optimization [1].

Probing Divergent DAT Binding Modes for Allosteric Modulation

Modeling evidence suggests this isotropane scaffold engages the DAT in a manner distinct from cocaine. This supports its use in specialized assays designed to detect allosteric modulators or ligands that stabilize unique transporter conformations, which could lead to functionally selective compounds with improved therapeutic indices [1].

Application
Selection Property
Validation Focus
DAT ligand probe development
N-phenyl substitution for DAT SAR
Target engagement and selectivity profiling
Stereochemical SAR on CNS targets
Defined 8-substituent stereochemistry
Epimer-specific affinity validation
Metabolic stability assessment
3-ketone functionality (non-hydroxylated)
Hydroxylation pathway sensitivity
Allosteric modulator screening
Distinct binding mode vs. cocaine
Conformational state assay development

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